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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenetole

Cat. No.: B3213636 Get Quote

6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8) is a highly functionalized aromatic building

block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique

trifecta of reactive sites—a nucleophilic hydroxyl group, an aryl bromide suitable for cross-

coupling, and a difluorinated phenyl ring—offers a versatile platform for constructing complex

molecular architectures. The strategic placement of fluorine atoms is known to modulate key

drug properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated

intermediates like this one particularly valuable.[2] This guide provides an in-depth analysis of

its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and

drug development professionals. Notably, this compound has been identified as a key reagent

in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists, highlighting

its direct relevance in modern medicinal chemistry.[3][4]

Physicochemical and Spectroscopic Profile
The fundamental properties of 6-Bromo-2,3-difluorophenol are summarized below. This data is

critical for reaction planning, purification, and structural confirmation.
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Property Value Source(s)

CAS Number 186590-23-8 [5][6][7]

Molecular Formula C₆H₃BrF₂O [5][7][8]

Molecular Weight 208.99 g/mol [5][7]

IUPAC Name 6-bromo-2,3-difluorophenol [5][8]

Physical Form Liquid at room temperature [6]

Typical Purity ≥97% [9]

InChIKey
OGUIGADGRYKQTN-

UHFFFAOYSA-N
[6]

Storage Conditions
Store under inert atmosphere

at room temperature
[6]

Spectroscopic Characterization
While detailed spectral data requires experimental acquisition, a theoretical analysis based on

the structure allows for predictable characterization. Spectroscopic data sets, including ¹H

NMR, ¹³C NMR, IR, and MS, are available from specialized vendors for reference.[10]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons and the phenolic proton. The aromatic protons will exhibit complex splitting patterns

(multiplets) due to coupling with each other and with the adjacent fluorine atoms. The

phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on

solvent and concentration.

¹⁹F NMR: The fluorine NMR will be crucial for confirming the substitution pattern, showing

two distinct signals for the non-equivalent fluorine atoms at the C2 and C3 positions.

¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their

chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (¹JCF,

²JCF, etc.) will be observable, providing further structural confirmation.
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IR Spectroscopy: The infrared spectrum will feature a characteristic broad absorption band

for the O-H stretch of the phenol group (typically ~3200-3600 cm⁻¹). Strong C-F stretching

bands (~1100-1300 cm⁻¹) and C-Br stretching bands (~500-600 cm⁻¹) are also expected.

[11]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio).[5]

Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes to substituted phenols exist, a highly effective and regioselective

method for preparing 6-Bromo-2,3-difluorophenol is the direct electrophilic bromination of 2,3-

difluorophenol.

Causality of the Synthetic Strategy:
The choice of this pathway is dictated by the powerful directing effects of the substituents on

the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho, para-director. The

fluorine atoms are deactivating via their inductive effect but are also ortho, para-directing due to

resonance. In an electrophilic aromatic substitution reaction, the directing effect of the hydroxyl

group is dominant.

Activation and Direction: The -OH group strongly activates the positions ortho (C2, C6) and

para (C4) to it.

Positional Analysis:

The C2 position is already occupied by a fluorine atom.

This leaves the C6 and C4 positions as the most likely sites for electrophilic attack.

Regioselectivity: Bromination occurs preferentially at the C6 position. This selectivity is

rationalized by the combined electronic and steric environment. The C6 position is highly

activated by the adjacent hydroxyl group and is sterically accessible.

The diagram below outlines the logical flow of this synthetic approach.
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(CAS: 6418-38-8)
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6-Bromo-2,3-difluorophenol
(CAS: 186590-23-8)

Yields
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Caption: Synthetic pathway for 6-Bromo-2,3-difluorophenol.

Reactivity and Synthetic Utility
The utility of 6-Bromo-2,3-difluorophenol as a building block stems from its distinct reactive

sites, which can be addressed with high chemo-selectivity.

Caption: Key reactive sites of 6-Bromo-2,3-difluorophenol.

Phenolic Hydroxyl Group (Site A): This group is acidic and readily undergoes deprotonation

with a suitable base to form a phenoxide. This nucleophilic phenoxide can then participate in

reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation).[12]
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Aryl Bromide (Site B): The carbon-bromine bond is a prime site for transition-metal-catalyzed

cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki,

Stille, Heck couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds,

providing a powerful tool for extending the molecular scaffold.

Aromatic Ring (Site C): The ring remains susceptible to further electrophilic aromatic

substitution. The combined directing effects of the -OH, -F, and -Br substituents would

strongly favor substitution at the C4 position, which is para to the powerful -OH director and

ortho to the C3-F.

Experimental Protocols
The following protocols are representative examples of the synthesis and subsequent

functionalization of 6-Bromo-2,3-difluorophenol. These are intended as a guide and should be

adapted and optimized based on laboratory conditions.

Protocol 1: Synthesis via Electrophilic Bromination
This protocol describes the regioselective bromination of 2,3-difluorophenol.

Materials:

2,3-Difluorophenol (1.0 eq)

N-Bromosuccinimide (NBS) (1.05 eq)

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) as solvent

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

Dissolve 2,3-difluorophenol in the chosen solvent in a round-bottom flask under a nitrogen

atmosphere.

Cool the solution to 0 °C using an ice bath.
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Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the

temperature at 0 °C. Causality: Portion-wise addition at low temperature controls the reaction

rate and minimizes the formation of di-brominated side products.

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an

additional 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate

to consume any remaining bromine.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the solvent in vacuo to yield the crude product.

Purify the crude liquid via column chromatography (silica gel, using a hexane/ethyl acetate

gradient) to obtain pure 6-Bromo-2,3-difluorophenol.

Characterize the final product using NMR and MS to confirm its identity and purity.

Protocol 2: Suzuki Cross-Coupling (Representative
Application)
This protocol demonstrates the utility of the aryl bromide for C-C bond formation.
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Start: Assemble Reaction

Add:
1. 6-Bromo-2,3-difluorophenol

2. Arylboronic Acid (1.1 eq)
3. Pd Catalyst (e.g., Pd(PPh₃)₄)
4. Base (e.g., K₂CO₃, Cs₂CO₃)
5. Solvent (e.g., Toluene/H₂O)

Degas the mixture
(N₂ or Ar bubbling)

Critical for catalyst activity

Heat reaction mixture
(e.g., 80-100 °C)

Monitor by TLC/LC-MS

Aqueous Workup:
Cool, dilute with water,

extract with organic solvent

Upon completion

Purification:
Dry, concentrate, and purify
by column chromatography

Final Product:
Characterize via NMR, MS

Click to download full resolution via product page

Caption: Workflow for a Suzuki cross-coupling reaction.
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Procedure:

To a reaction vessel, add 6-Bromo-2,3-difluorophenol (1.0 eq), the desired arylboronic acid

(1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0

eq).

Add a degassed solvent system, typically a mixture like toluene/ethanol/water or

dioxane/water. Causality: Degassing is crucial to remove oxygen, which can deactivate the

palladium catalyst.

Heat the reaction mixture under a nitrogen or argon atmosphere to 80-100 °C for 4-12 hours.

Monitor the reaction progress by TLC or LC-MS.

Once complete, cool the reaction to room temperature and dilute with water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

Concentrate the solvent in vacuo and purify the residue by column chromatography to yield

the coupled product.

Safety and Handling
6-Bromo-2,3-difluorophenol must be handled with appropriate safety precautions in a well-

ventilated fume hood.

Signal Word: Warning[6]

Hazard Statements:

H302: Harmful if swallowed[6]

H315: Causes skin irritation[6]

H319: Causes serious eye irritation[6]
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H335: May cause respiratory irritation[6]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[13]

Conclusion
6-Bromo-2,3-difluorophenol is a potent and versatile chemical intermediate. Its well-defined

reactive sites allow for sequential, selective modifications, making it an ideal building block for

creating novel and complex molecules in drug discovery and materials science. A thorough

understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers

researchers to effectively leverage its synthetic potential while ensuring safe laboratory

practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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